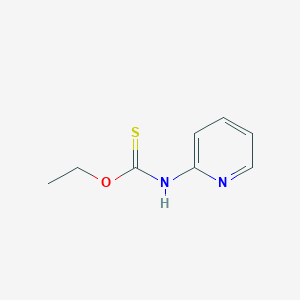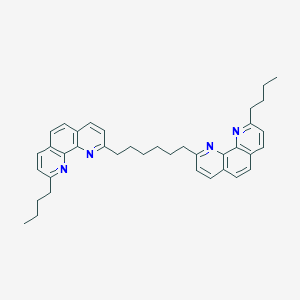
2,2'-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) is a complex organic compound known for its unique structural properties This compound features a hexane backbone with two phenanthroline units attached via butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) typically involves the reaction of 9-butyl-1,10-phenanthroline with hexane-1,6-diyl dihalide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or toluene, and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) can undergo various chemical reactions, including:
Oxidation: The phenanthroline units can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized phenanthroline derivatives.
Reduction: Reduced phenanthroline derivatives.
Substitution: Substituted phenanthroline derivatives with various functional groups.
科学的研究の応用
2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential as a DNA intercalator, which can be useful in genetic research.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.
作用機序
The mechanism by which 2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) exerts its effects is primarily through its ability to form stable complexes with metal ions. The phenanthroline units act as chelating agents, binding to metal ions and stabilizing them. This interaction can influence various molecular pathways, depending on the specific metal ion involved.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry.
1,10-Phenanthroline: A simpler analog without the hexane and butyl groups.
2,2’-Biquinoline: Similar structure but with quinoline units instead of phenanthroline.
Uniqueness
2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) is unique due to its extended hexane backbone and butyl groups, which provide additional flexibility and steric hindrance. This can lead to the formation of more stable and selective complexes compared to its simpler analogs.
特性
CAS番号 |
155400-76-3 |
|---|---|
分子式 |
C38H42N4 |
分子量 |
554.8 g/mol |
IUPAC名 |
2-butyl-9-[6-(9-butyl-1,10-phenanthrolin-2-yl)hexyl]-1,10-phenanthroline |
InChI |
InChI=1S/C38H42N4/c1-3-5-11-31-23-19-27-15-17-29-21-25-33(41-37(29)35(27)39-31)13-9-7-8-10-14-34-26-22-30-18-16-28-20-24-32(12-6-4-2)40-36(28)38(30)42-34/h15-26H,3-14H2,1-2H3 |
InChIキー |
VRXVXSFBVHTIOI-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCCCCC4=NC5=C(C=CC6=C5N=C(C=C6)CCCC)C=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


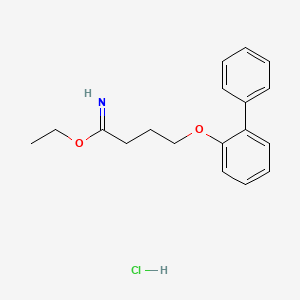
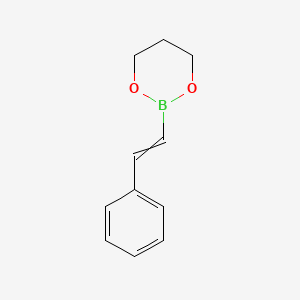
![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
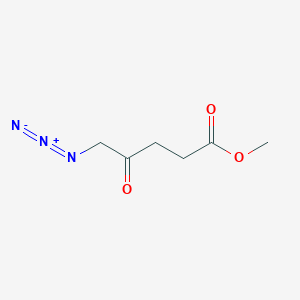

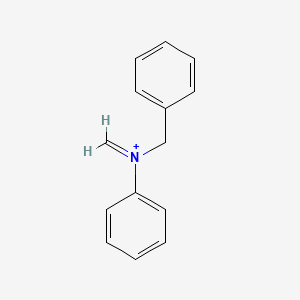
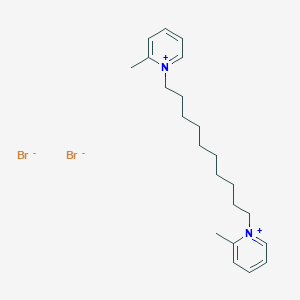
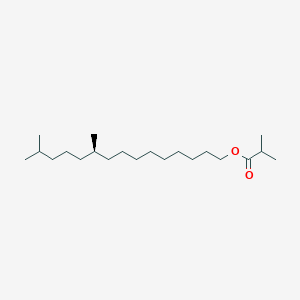
![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)
![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)
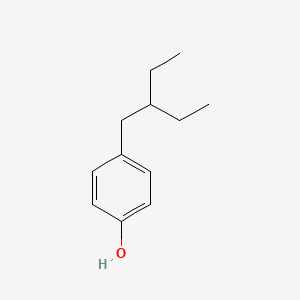
![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)
